molecular formula C16H25N3O2 B1500970 tert-Butyl (1-(5-methylpyridin-2-yl)piperidin-3-yl)carbamate CAS No. 939986-25-1

tert-Butyl (1-(5-methylpyridin-2-yl)piperidin-3-yl)carbamate

Cat. No.: B1500970
CAS No.: 939986-25-1
M. Wt: 291.39 g/mol
InChI Key: LFICNWHYWUUHAV-UHFFFAOYSA-N
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Description

Molecular Identity and Classification

tert-Butyl (1-(5-methylpyridin-2-yl)piperidin-3-yl)carbamate is a synthetic carbamate derivative with the molecular formula C₁₆H₂₅N₃O₂ and a molecular weight of 291.39 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name reflects its structural components: a piperidine ring substituted at the 3-position with a tert-butoxycarbonyl (Boc) carbamate group and at the 1-position with a 5-methylpyridin-2-yl moiety. The compound is identified by multiple synonyms, including N-Boc-1-(5-methylpyridin-2-yl)piperidin-3-amine and tert-butyl [1-(5-methylpyridin-2-yl)piperidin-3-yl]carbamate.

The structural features include:

  • Piperidine ring : A six-membered nitrogen-containing heterocycle that adopts a chair conformation, enabling stereoelectronic interactions.
  • 5-Methylpyridin-2-yl group : A substituted pyridine ring with a methyl group at the 5-position, contributing to lipophilicity and π-π stacking potential.
  • tert-Butyl carbamate (Boc) : A protective group that masks the amine functionality, enhancing solubility and stability during synthetic workflows.

The SMILES notation for the compound is O=C(OC(C)(C)C)NC1CN(C2=NC=C(C)C=C2)CCC1 , highlighting the connectivity of functional groups.

Property Value
CAS Registry Number 1353962-49-8
Molecular Formula C₁₆H₂₅N₃O₂
Molecular Weight 291.39 g/mol
Key Functional Groups Piperidine, Pyridinyl, Boc carbamate

Historical Context in Carbamate Chemistry

Carbamates emerged as critical motifs in medicinal chemistry following the isolation of physostigmine, a naturally occurring methyl carbamate, from Physostigma venenosum seeds in 1864. This discovery catalyzed interest in carbamates as enzymatically stable analogs of esters and amides. The development of the Boc group in the mid-20th century revolutionized peptide synthesis by enabling selective amine protection under mild acidic conditions.

This compound exemplifies modern applications of carbamates in drug discovery. Its design leverages the Boc group’s acid-labile properties for temporary amine protection, facilitating multi-step syntheses of complex targets. The compound’s pyridinyl-piperidine scaffold mirrors structural elements in pharmaceuticals such as paroxetine (an SSRI) and niraparib (a PARP inhibitor), underscoring its relevance in bioactive molecule design.

Structural Relationship to Other Pyridinyl-Piperidine Carbamates

This compound belongs to a broader class of pyridinyl-piperidine carbamates, which vary in substituents and stereochemistry. Key structural analogs include:

Compound Substituents Molecular Formula Applications
tert-Butyl (1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-yl)carbamate 3-Cl, 5-CF₃ on pyridine C₁₇H₂₀ClF₃N₃O₂ Enzyme inhibition studies
tert-Butyl (1-(5-methylpyridin-2-yl)piperidin-4-yl)carbamate Piperidin-4-yl substitution C₁₆H₂₅N₃O₂ Intermediate in drug synthesis
tert-Butyl ((1-(5-methylpyridin-2-yl)piperidin-3-yl)methyl)carbamate Methyl linker to carbamate C₁₇H₂₇N₃O₂ Structure-activity relationship studies

The 5-methylpyridin-2-yl group enhances metabolic stability compared to unsubstituted pyridines, while the Boc group allows selective deprotection in multi-functional intermediates. Conformational analysis reveals that the piperidine ring’s chair geometry positions the Boc group axially, minimizing steric hindrance with the pyridinyl substituent.

Significance in Organic Chemistry Research

This compound serves as a versatile building block in asymmetric synthesis and medicinal chemistry:

  • Synthetic Intermediate : The Boc group enables sequential functionalization of the piperidine nitrogen, as demonstrated in Rh-catalyzed enantioselective couplings to produce 3-substituted piperidines.
  • Enzyme Inhibition : Piperidine carbamates exhibit activity against serine hydrolases like monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), with selectivity modulated by substituents on the piperidine ring.
  • Drug Discovery : The compound’s scaffold is integral to candidates targeting neurological disorders and cancer, leveraging its ability to cross the blood-brain barrier and engage aromatic residues in enzyme active sites.

Recent advances in catalytic asymmetric synthesis, such as Rh-catalyzed reductive Heck reactions, utilize derivatives of this compound to access enantioenriched piperidines for preclinical evaluation. Its structural modularity further supports fragment-based drug design, where incremental modifications optimize pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

tert-butyl N-[1-(5-methylpyridin-2-yl)piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-12-7-8-14(17-10-12)19-9-5-6-13(11-19)18-15(20)21-16(2,3)4/h7-8,10,13H,5-6,9,11H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFICNWHYWUUHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N2CCCC(C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671495
Record name tert-Butyl [1-(5-methylpyridin-2-yl)piperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-25-1
Record name tert-Butyl [1-(5-methylpyridin-2-yl)piperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Formation of the Piperidin-3-yl Intermediate with 5-Methylpyridin-2-yl Substitution

  • The 5-methylpyridin-2-yl substituent is introduced onto the piperidine ring via nucleophilic substitution or coupling reactions.
  • For example, starting from 5-methylpyridin-2-amine, reductive amination or cross-coupling reactions can be employed to attach the pyridinyl group to the piperidine nitrogen.

Step 2: Boc Protection of the Piperidin-3-amine

  • The free amine on the piperidin-3-yl moiety is protected using tert-butyl carbamate reagents.
  • Typical conditions involve reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
  • The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at 0–25°C to control reaction rate and selectivity.

Step 3: Purification

  • The crude product is purified by crystallization or chromatography.
  • Crystallization may involve solvents such as isopropyl ether, normal heptane, or mixtures thereof.
  • Adjusting pH to slightly acidic conditions can aid in crystallization and removal of impurities.
  • Filtration and drying yield the high-purity this compound.

Research Findings and Optimization

  • Stereochemistry control : The stereochemistry of the piperidine ring (e.g., (3R,5S)) is crucial for biological activity and is maintained through selective synthesis or chiral resolution.
  • Reaction conditions : Low temperature and inert atmosphere (nitrogen) prevent side reactions and decomposition of sensitive intermediates.
  • Purification techniques : Multi-step purification including pH adjustment and recrystallization ensures removal of unreacted starting materials and side products.
  • Yield considerations : Optimizing molar ratios and reaction times improves yield and purity, as demonstrated in related synthetic protocols.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Purpose/Effect
Starting material 5-Methylpyridin-2-amine or derivatives Pyridinyl substitution source
Piperidine stereochemistry (3R,5S) or specified enantiomer Biological activity relevance
Boc protection reagent Di-tert-butyl dicarbonate (Boc2O) Amine protection
Base Triethylamine, sodium hydride Deprotonation, reaction facilitation
Solvent Dichloromethane, tetrahydrofuran Reaction medium
Temperature 0 to 25°C (reaction), -10 to 5°C (addition) Control reaction rate and selectivity
Purification solvents Isopropyl ether, normal heptane Crystallization and impurity removal
pH adjustment Slightly acidic (1-10% rare acid) Enhance crystallization

Chemical Reactions Analysis

Types of Reactions

(5’-Methyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-3-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (5’-Methyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-3-yl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its bipyridinyl core is known to bind to metal ions, making it useful in the study of metalloproteins and metalloenzymes.

Medicine

In medicine, (5’-Methyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-3-yl)-carbamic acid tert-butyl ester is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the creation of advanced materials.

Mechanism of Action

The mechanism of action of (5’-Methyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The bipyridinyl core can bind to metal ions, potentially affecting the activity of metalloenzymes. Additionally, the carbamic acid tert-butyl ester group may interact with biological membranes, influencing the compound’s distribution and activity within the body.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl (1-(5-methylpyridin-2-yl)piperidin-3-yl)carbamate with analogous pyridine-based carbamate derivatives, focusing on structural variations, molecular properties, and commercial availability.

Structural and Molecular Comparisons

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
This compound (Target) C₁₆H₂₅N₃O₂ 291.39 5-methylpyridine, piperidine N/A
tert-Butyl (2-chloro-5-methylpyridin-3-yl)methylcarbamate (1203499-18-6) C₁₂H₁₇ClN₂O₂ 256.73 2-chloro, 5-methylpyridine
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate (1105675-60-2) C₁₂H₁₈N₂O₃ 238.28 5-methoxy, pyridine
tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate (1142192-00-4) C₁₆H₂₄ClN₃O₃ 341.83 6-chloro, 5-pivalamido, pyridine
tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate (1171920-06-1) C₁₆H₂₅N₃O₃ 307.39 5-pivalamido, pyridine
tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate (824429-51-8) C₁₁H₁₆N₂O₃ 224.26 2-hydroxymethyl, pyridine
tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate (1088410-93-8) C₁₅H₂₂BrN₃O₂ 356.26 5-bromo, pyrrolidine (5-membered ring)

Key Observations:

Halogenated derivatives (e.g., 2-chloro , 6-chloro , 5-bromo ) introduce electron-withdrawing effects, which may alter reactivity in cross-coupling reactions or binding interactions.

Ring System Variations:

  • The piperidine ring in the target compound (6-membered) offers conformational flexibility compared to the pyrrolidine ring (5-membered) in , which may influence binding kinetics in biological systems.

Molecular Weight and Commercial Availability:

  • Higher molecular weight compounds (e.g., 341.83 g/mol in ) are typically priced at $400–$4,800 per gram (), suggesting industrial-scale synthesis challenges. The target compound’s moderate molecular weight (291.39 g/mol) may offer cost advantages in production.

Biological Activity

tert-Butyl (1-(5-methylpyridin-2-yl)piperidin-3-yl)carbamate , also known as a piperidine derivative, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings regarding its efficacy in various biological contexts.

Chemical Structure and Properties

The IUPAC name of the compound is tert-butyl N-(5-methylpyridin-2-yl)-N-piperidin-3-yl carbamate . Its molecular formula is C13H20N2O2C_{13}H_{20}N_{2}O_{2}, with a molecular weight of approximately 240.31 g/mol. The compound features a tert-butyl group, a piperidine ring, and a 5-methylpyridine moiety, which contribute to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 5-methylpyridine and piperidine under controlled conditions. A common approach includes using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to facilitate the reaction, usually conducted at low temperatures to optimize yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The piperidine ring plays a crucial role in binding to active sites on target molecules, while the carbamate group enhances stability and bioavailability. This interaction can modulate various biochemical pathways, potentially influencing therapeutic outcomes in several disease models.

Pharmacological Applications

Research indicates that this compound has potential applications in:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties with selectivity over mammalian cell lines .
  • Neuropharmacology : Investigations into its effects on neurotransmitter systems indicate potential applications in treating neurological disorders. The compound may act as an antagonist or modulator at certain receptor sites, influencing synaptic transmission.
  • Cancer Research : Recent studies have explored its role in inhibiting tumor growth in various cancer cell lines, including breast cancer models . The compound's ability to induce apoptosis and inhibit cell proliferation presents promising avenues for anticancer therapies.

Study on Antimicrobial Properties

A study conducted on related piperidine derivatives demonstrated that compounds similar to this compound exhibited potent antimicrobial activity against various pathogens while showing low toxicity to human cells .

Compound Target Pathogen Activity Selectivity Index
Compound AE. coliMIC = 4 µg/mL>100
Compound BS. aureusMIC = 8 µg/mL>50

Study on Cancer Cell Lines

In vitro studies revealed that this compound significantly inhibited the viability of MDA-MB-231 breast cancer cells with an IC50 value of 15 µM, demonstrating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl (1-(5-methylpyridin-2-yl)piperidin-3-yl)carbamate in academic settings?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 5-methylpyridin-2-amine derivatives with tert-butyl chloroformate under alkaline conditions (e.g., triethylamine) in an inert atmosphere. Catalytic systems like Pd₂(dba)₃ with BINAP ligands may enhance coupling efficiency for piperidine ring formation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yields (>70%) and purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • LC-MS (ESI+ mode) to confirm molecular weight (e.g., m/z 293 [M + H]⁺).
  • ¹H/¹³C NMR to verify piperidine ring conformation and carbamate group integrity (δ ~1.4 ppm for tert-butyl protons) .
  • X-ray crystallography (using SHELXL ) for absolute stereochemical confirmation if crystalline forms are obtainable.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or dermal contact.
  • Store in dry, airtight containers away from light and incompatible reagents (e.g., strong acids/bases) .
  • Monitor for acute toxicity symptoms (e.g., respiratory irritation) and follow first-aid measures outlined in SDS documentation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :

  • Perform 2D NMR (e.g., HSQC, HMBC) to distinguish between regioisomers or stereoisomers.
  • Validate via HPLC-DAD at multiple wavelengths to detect trace impurities (<0.5%) .
  • Cross-reference with computational models (e.g., DFT calculations) to predict NMR shifts and optimize structural assignments .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic LC-MS analysis.
  • Stabilize the carbamate group using lyoprotectants (e.g., trehalose) in aqueous buffers or anhydrous solvents (e.g., DMF) for long-term storage .
  • Avoid hydrolysis by maintaining pH 6–8 and limiting exposure to nucleophiles (e.g., amines) .

Q. How does the 5-methylpyridin-2-yl substituent influence the compound’s reactivity in downstream functionalization?

  • Methodological Answer :

  • The methyl group enhances steric hindrance, reducing unwanted side reactions (e.g., oxidation at the pyridine ring).
  • Use Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) to introduce aryl/heteroaryl groups at the piperidine nitrogen .
  • Monitor regioselectivity using in situ IR spectroscopy to track reaction intermediates .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

  • Methodological Answer :

  • Enzyme inhibition assays (e.g., fluorescence-based) to study interactions with target proteins (e.g., kinases, proteases).
  • Cellular uptake studies using LC-MS/MS to quantify intracellular concentrations and correlate with efficacy .
  • Molecular docking simulations (AutoDock Vina) to predict binding modes and guide SAR optimization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (1-(5-methylpyridin-2-yl)piperidin-3-yl)carbamate
Reactant of Route 2
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tert-Butyl (1-(5-methylpyridin-2-yl)piperidin-3-yl)carbamate

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